molecular formula C17H15N5S B2658131 2-methyl-1-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2380189-75-1

2-methyl-1-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2658131
CAS No.: 2380189-75-1
M. Wt: 321.4
InChI Key: TYGYSHOPZWLHMH-UHFFFAOYSA-N
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Description

2-methyl-1-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzodiazole ring with a thieno[2,3-d]pyrimidine moiety and an azetidine ring. Such structures are often of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The resulting thieno[2,3-d]pyrimidine-4-one can then be further modified to introduce the azetidine and benzodiazole moieties.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and automated synthesis platforms to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodiazole and thieno[2,3-d]pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methyl-1-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and benzodiazole-containing molecules. Examples include:

Uniqueness

What sets 2-methyl-1-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of the azetidine ring, in particular, adds to its chemical diversity and potential for novel interactions with biological targets.

Properties

IUPAC Name

4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S/c1-11-20-14-4-2-3-5-15(14)22(11)12-8-21(9-12)16-13-6-7-23-17(13)19-10-18-16/h2-7,10,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGYSHOPZWLHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=C5C=CSC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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